molecular formula C8H12O4 B13466506 rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid

rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid

Cat. No.: B13466506
M. Wt: 172.18 g/mol
InChI Key: XKEKCFWLAISBIY-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid is a chiral compound with a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutyl derivatives and subsequent functionalization to introduce the methoxycarbonyl and acetic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxycarbonyl and acetic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid]
  • rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid]

Uniqueness

rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid is unique due to its specific stereochemistry and the presence of both a cyclobutyl ring and an acetic acid moiety. This combination of structural features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-[(1S,2R)-2-methoxycarbonylcyclobutyl]acetic acid

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1

InChI Key

XKEKCFWLAISBIY-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1CC(=O)O

Canonical SMILES

COC(=O)C1CCC1CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.